N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The molecule also contains a phenylisoxazole group and a carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The piperidine ring provides a basic nitrogen atom, the sulfamoyl group could potentially participate in hydrogen bonding, and the phenylisoxazole and carboxamide groups could contribute to the compound’s overall polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a basic nitrogen in the piperidine ring could influence its solubility in water and its acid-base properties .Aplicaciones Científicas De Investigación
Molecular Interaction and Structure-Activity Relationships
Molecular Interaction with CB1 Cannabinoid Receptor : A study focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), elucidating its molecular interaction with the CB1 cannabinoid receptor. Conformational analysis and pharmacophore modeling contributed to understanding the steric and electrostatic interactions critical for binding to the receptor, suggesting a method for characterizing the interaction of similar compounds with biological targets (Shim et al., 2002).
Structure-Activity Relationships of Pyrazole Derivatives : Another study described the synthesis and characterization of pyrazole derivatives, including structure-activity relationship (SAR) analysis, aimed at developing cannabinoid receptor antagonists. This research highlights the importance of specific structural features for potent and selective antagonist activity, offering a framework for the design of compounds with tailored pharmacological profiles (Lan et al., 1999).
Application in Synthesis and Biological Activity
- Synthesis and Anti-bacterial Study : The research on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide explores the antimicrobial activity of synthesized compounds. This study demonstrates the utility of complex organic synthesis in developing new compounds with potential biological applications (Khalid et al., 2016).
Drug Discovery and Pharmacological Probes
- Discovery of Glycine Transporter 1 Inhibitor : The identification of potent and orally available glycine transporter 1 inhibitors, through the optimization of chemical entities, showcases the application of such compounds in drug discovery, particularly for central nervous system (CNS) disorders. This highlights the process of optimizing drug-like properties for therapeutic applications (Yamamoto et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-21(2)27(24,25)22-10-8-14(9-11-22)13-19-18(23)16-12-17(26-20-16)15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJJMQDUBXXVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.